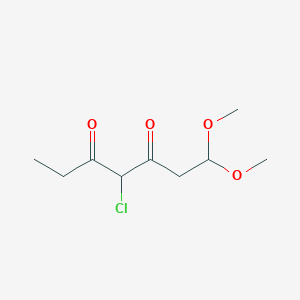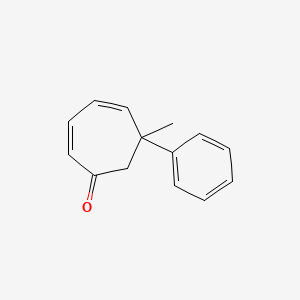
6-Methyl-6-phenylcyclohepta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-6-phenylcyclohepta-2,4-dien-1-one is an organic compound with a unique structure characterized by a seven-membered ring containing both methyl and phenyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-phenylcyclohepta-2,4-dien-1-one can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cycloheptadienone structure. Specific reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis often requires careful control of reaction parameters to ensure consistent quality and yield. Catalysts and automated systems may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-6-phenylcyclohepta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
6-Methyl-6-phenylcyclohepta-2,4-dien-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can provide insights into biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-Methyl-6-phenylcyclohepta-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action can reveal its potential as a therapeutic agent or a chemical tool .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienone: A five-membered ring analog with similar reactivity but different structural properties.
Tropone: Another seven-membered ring compound with distinct electronic properties and reactivity.
Uniqueness
6-Methyl-6-phenylcyclohepta-2,4-dien-1-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and physical properties. These features make it valuable for various applications and distinguish it from other similar compounds .
Propriétés
Numéro CAS |
64277-33-4 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
6-methyl-6-phenylcyclohepta-2,4-dien-1-one |
InChI |
InChI=1S/C14H14O/c1-14(12-7-3-2-4-8-12)10-6-5-9-13(15)11-14/h2-10H,11H2,1H3 |
Clé InChI |
UYMPMKURAKXEJD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


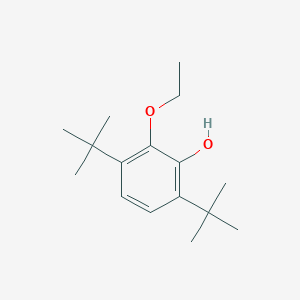
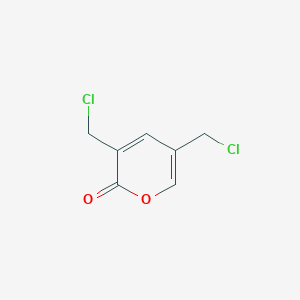
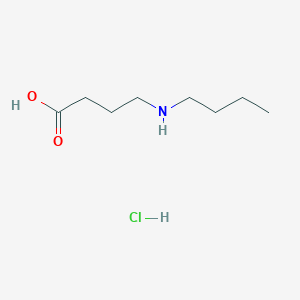
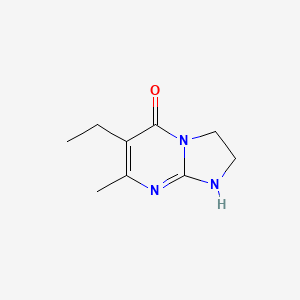
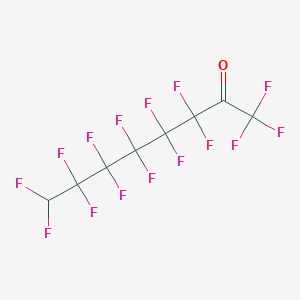
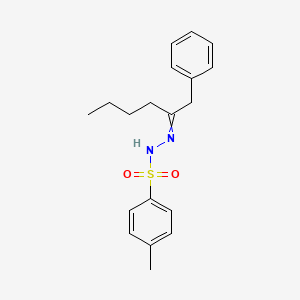
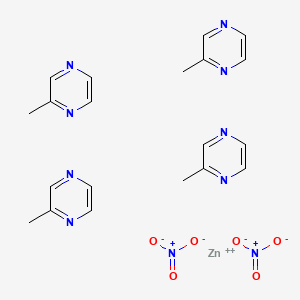
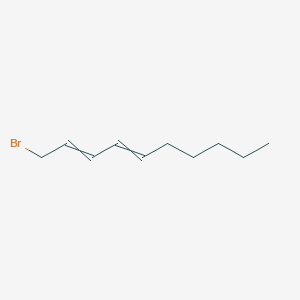
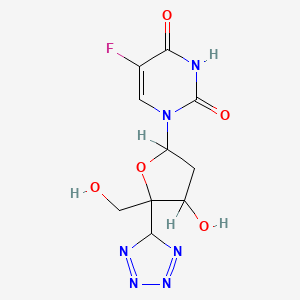
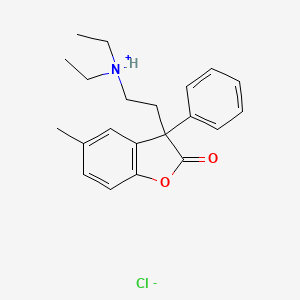
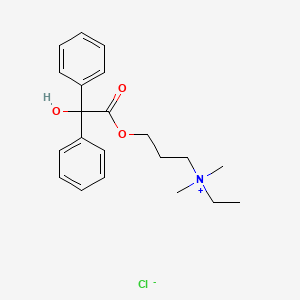
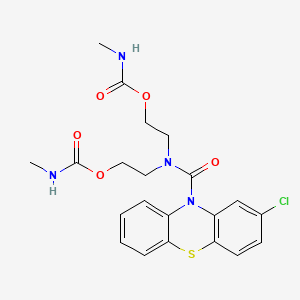
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
